5-sec-Butyl-4-hydroxyisophthalic acid

描述

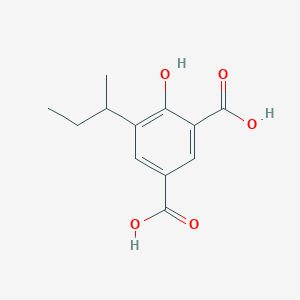

5-sec-Butyl-4-hydroxyisophthalic acid is an organic compound with the molecular formula C12H14O5 It is a derivative of isophthalic acid, featuring a hydroxyl group and a sec-butyl group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-4-hydroxyisophthalic acid typically involves the functionalization of isophthalic acid derivatives. One common method is the Friedel-Crafts alkylation of isophthalic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

5-sec-Butyl-4-hydroxyisophthalic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 5-sec-Butyl-4-oxoisophthalic acid.

Reduction: Reduction of the carboxylic acid groups can produce 5-sec-Butyl-4-hydroxybenzyl alcohol.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the electrophile used.

科学研究应用

Biomedical Research

5-sec-Butyl-4-hydroxyisophthalic acid has been studied for its potential therapeutic applications. Research indicates that derivatives of hydroxyisophthalic acids exhibit significant pharmacological activities, including analgesic effects similar to salicylic acid derivatives. These compounds demonstrate low toxicity and good tolerance in biological systems, which is crucial for drug development .

Case Study: Analgesic Activity

A study involving the synthesis of monoamides from 4-hydroxyisophthalic acid derivatives showed promising analgesic properties. The monoamide forms were found to have a marked effect on pain relief with fewer side effects compared to traditional analgesics . This highlights the potential for this compound in developing new pain management therapies.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing polycondensed macromolecular compounds. These compounds are essential in creating advanced materials with specific mechanical and thermal properties.

Applications in Polymer Chemistry

The compound can be used to produce polyesters and polyamides through polycondensation reactions. The presence of hydroxyl groups allows for further functionalization, enhancing the material's properties such as thermal stability and mechanical strength .

Table: Comparison of Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Notes |

|---|---|---|---|

| Standard Polyester | 200 | 50 | Commonly used |

| Modified Polyester | 220 | 70 | Enhanced by adding additives |

| Polyamide | 230 | 80 | High strength and durability |

Environmental Applications

The compound's derivatives have been explored for their environmental applications, particularly in bioremediation and as biocontrol agents. Studies have shown that certain analogs possess larvicidal activity against mosquito larvae, indicating potential use in controlling vector-borne diseases .

Case Study: Larvicidal Activity

Research demonstrated that extracts containing metabolites from fungi, when combined with hydroxyisophthalic acid derivatives, exhibited effective larvicidal properties against Aedes aegypti and Culex quinquefasciatus. This suggests a dual application of the compound in both environmental management and public health .

作用机制

The mechanism of action of 5-sec-Butyl-4-hydroxyisophthalic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sec-butyl group provides hydrophobic interactions, affecting the compound’s solubility and binding affinity .

相似化合物的比较

Similar Compounds

Isophthalic Acid: Lacks the sec-butyl and hydroxyl groups, making it less hydrophobic and less reactive in certain chemical reactions.

Terephthalic Acid: Similar structure but with carboxylic acid groups in the para position, leading to different chemical properties and applications.

Phthalic Acid: Has carboxylic acid groups in the ortho position, resulting in distinct reactivity and uses

Uniqueness

5-sec-Butyl-4-hydroxyisophthalic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a hydroxyl group and a sec-butyl group allows for diverse chemical modifications and applications, distinguishing it from other isophthalic acid derivatives .

生物活性

5-sec-Butyl-4-hydroxyisophthalic acid is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a hydroxyl group and a sec-butyl substituent attached to the isophthalic acid framework. The molecular formula is with a molecular weight of 236.26 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various contexts. Key areas of focus include:

- Antimicrobial Activity : Studies have shown that derivatives of hydroxyisophthalic acids exhibit antimicrobial properties. The presence of the hydroxyl group may enhance interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .

- Antioxidant Activity : Compounds with hydroxyl groups are known for their antioxidant properties. Research indicates that this compound may scavenge free radicals, contributing to cellular protection against oxidative stress .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Interaction with Cellular Targets : The compound may interact with various cellular targets, including enzymes and receptors, influencing metabolic pathways.

- Induction of Defense Mechanisms : Similar compounds have been shown to induce defense responses in plant systems, suggesting potential applications in agriculture as biopesticides .

- Inhibition of Pathogen Growth : The compound's structural features may allow it to inhibit the growth of pathogens by disrupting their cellular processes.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydroxyisophthalic acid derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.

- Antioxidant Properties : In vitro assays demonstrated that this compound exhibited a notable ability to reduce lipid peroxidation in cell cultures, indicating its role as an effective antioxidant agent .

- Plant Defense Induction : Research conducted on Arabidopsis thaliana showed that treatment with analogs similar to this compound led to increased expression of defense-related genes, providing insights into its potential agricultural applications .

属性

IUPAC Name |

5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPARVKBAXSLIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402521 | |

| Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-09-3 | |

| Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。